molecular formula C17H10F6N2O2S B1221566 Tiflamizole CAS No. 62894-89-7

Tiflamizole

Cat. No. B1221566
CAS RN: 62894-89-7
M. Wt: 420.3 g/mol
InChI Key: XUOAKFNMJMYKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiflamizole, also known by its chemical name 1-[(1-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}-2-propoxy)ethyl]-1H-imidazole , is a synthetic fungicide. It falls under the category of imidazole-based fungicides . This compound is not naturally occurring but has been developed for specific applications in agriculture and plant protection .

Preparation Methods

Synthetic Routes: The synthesis of Tiflamizole involves several steps

    Formation of Intermediate: 4-Chloro-α,α,α-trifluorotoluene reacts with N-propoxyethyl acetic acid to form N-(propoxy-methyl-methylsulfonyl)-4-chloro-α,α,α-trifluorotoluene.

    Amidation Reaction: The resulting sulfonyl amide compound reacts with phosgene (COCl₂) to form the desired this compound.

Reaction Conditions:

    Intermediate Formation: The reaction typically occurs in the presence of .

    Amidation Reaction: The amidation step involves the use of as a base and as the coupling agent.

Industrial Production: this compound is industrially produced using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tiflamizole undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: this compound can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like , , and others play a crucial role.

    Major Products: The primary products depend on the specific reaction conditions and intermediates.

Scientific Research Applications

Tiflamizole finds applications in various fields:

    Agriculture: Effective against powdery mildew, rust, and other fungal diseases in crops like wheat, rice, and vegetables.

    Medicine: Research explores its potential as an antifungal agent for human health.

    Industry: Used in the production of fungicidal formulations.

Mechanism of Action

Tiflamizole inhibits sterol demethylation in fungi, disrupting their cell membrane integrity. It targets the ergosterol biosynthesis pathway and affects fungal growth and reproduction.

Comparison with Similar Compounds

Tiflamizole stands out due to its unique chemical structure and mode of action. Similar compounds include other imidazole-based fungicides like triazoles and azole derivatives .

properties

CAS RN

62894-89-7

Molecular Formula

C17H10F6N2O2S

Molecular Weight

420.3 g/mol

IUPAC Name

4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole

InChI

InChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25)

InChI Key

XUOAKFNMJMYKBY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F

Other CAS RN

62894-89-7

synonyms

4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole
tiflamizole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5l -bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole (5.0 g., 0.0119 mole), sodium methoxide (0.6 g., 0.0111 mole) and ether (300 ml.) is stirred overnight at room temperature. The solid is collected and washed with ether to give 2.1 g. of the sodium salt of 4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole, m.p. 290°-292°.
[Compound]
Name
4,5l -bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.